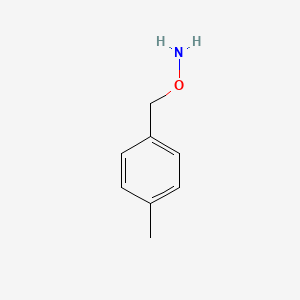

O-(4-methylbenzyl)hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

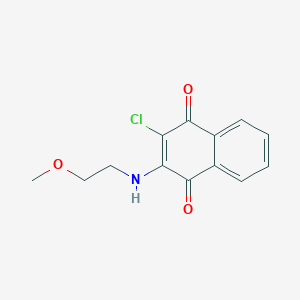

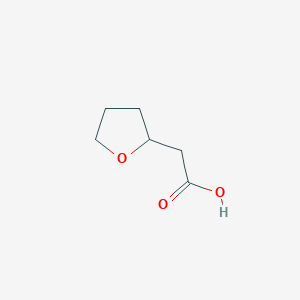

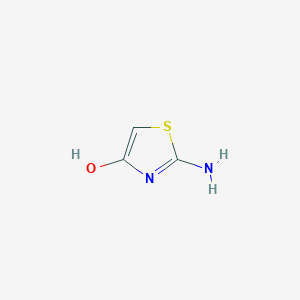

“O-(4-methylbenzyl)hydroxylamine” is a molecule with a molecular weight of 137.18 g/mol . It is also known as “1-[(aminooxy)methyl]-4-methylbenzene” according to its IUPAC name .

Synthesis Analysis

The synthesis of this compound and similar compounds has been explored in various studies. For instance, one-step synthesis of O-benzyl hydroxamates from unactivated aliphatic and aromatic esters has been reported . Another study highlighted the use of O-benzoylhydroxylamines as an electrophilic aminating agent in transition metal-catalyzed C–N bond formation reactions .Molecular Structure Analysis

The molecular formula of this compound is C8H11NO . Unfortunately, the specific structure details are not available in the search results.Chemical Reactions Analysis

O-benzoylhydroxylamines have been used as electrophilic aminating agents in transition metal-catalyzed C–N bond formation reactions . These reactions have been used for the synthesis of various organic molecules and pharmaceuticals .Physical and Chemical Properties Analysis

This compound has a molecular weight of 137.18 g/mol . It has a density of 1.0±0.1 g/cm3 and a boiling point of 256.1±19.0 °C at 760 mmHg .Applications De Recherche Scientifique

Overview of Hydroxylamine Chemistry and Applications

Hydroxylamine and its derivatives, such as O-(4-methylbenzyl)hydroxylamine, are notable for their wide range of applications in scientific research. Though the specific compound this compound was not directly mentioned in the available literature, insights can be derived from the general biological activities and applications of hydroxylamines and related compounds.

Hydroxylamine itself is a product of cellular metabolism and possesses mutagenic potential in vitro. Despite this, it has not been shown to have carcinogenic capabilities. On the contrary, it has demonstrated carcinostatic activity against certain tumors in animal models. Additionally, hydroxylamine can inactivate or inhibit various cellular enzymes and some viruses in vitro, indicating its potential in biochemical research and therapeutic applications (Gross, 1985).

Hydroxylamine in Nitrogen Cycle Research

Hydroxylamine plays a significant role in the nitrogen cycle, acting as an intermediate in the aerobic oxidation of ammonium. Recent studies suggest that hydroxylamine conversion to nitrite involves the production of NO, indicating its importance in understanding nitrogen losses in the form of NO and N2O. This highlights hydroxylamine's significance in environmental science and microbial ecology studies (Soler-Jofra, Pérez, & van Loosdrecht, 2020).

Hydroxylamine in Analytical Chemistry

Analytical methods involving hydroxylamine derivatives are crucial for determining antioxidant activity. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) tests rely on reactions involving hydroxylamine or its derivatives. These methods are essential for assessing the antioxidant capacity of complex samples, indicating their broad application in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Synthesis and Medicinal Chemistry Applications

The facile synthesis of isoxazolone derivatives, which can be achieved through reactions involving hydroxylamine derivatives, underscores their importance in medicinal chemistry. These compounds exhibit significant biological and medicinal properties, serving as intermediates for synthesizing various heterocycles. This synthetic versatility highlights hydroxylamine derivatives' potential in drug discovery and development (Laroum et al., 2019).

Analyse Biochimique

Biochemical Properties

O-(4-methylbenzyl)hydroxylamine plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with aldehydes and ketones to form oximes, a reaction that is catalyzed by enzymes such as hydroxylamine oxidase . This interaction is crucial for various metabolic pathways, including those involved in nitrogen metabolism. The compound’s ability to form stable oximes makes it a valuable reagent in biochemical assays and analytical chemistry .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . By modulating these enzymes, this compound can impact cellular redox balance and protect cells from oxidative damage. Additionally, it has been shown to influence the expression of genes related to apoptosis and cell proliferation, thereby affecting cell survival and growth .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound acts as a nucleophile, reacting with electrophilic centers in biomolecules. For instance, it forms covalent bonds with carbonyl groups in aldehydes and ketones, leading to the formation of oximes . This reaction is facilitated by the nucleophilic nature of the nitrogen atom in the hydroxylamine group. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance antioxidant defenses and protect against oxidative stress . At high doses, it can exhibit toxic effects, including cellular toxicity and organ damage . Threshold effects have been identified, indicating that there is a dosage range within which the compound exerts beneficial effects without causing adverse reactions . These findings are crucial for determining safe and effective dosages for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes such as hydroxylamine oxidase and transaminases, facilitating the conversion of nitrogenous compounds into biologically active molecules . The compound’s role in these pathways can influence metabolic flux and the levels of key metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular size . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are critical for its activity and function. The compound is often localized to the cytoplasm and mitochondria, where it can interact with enzymes involved in oxidative stress responses and energy metabolism . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its efficacy in modulating cellular processes . The subcellular localization of the compound is a key factor in its biochemical and therapeutic potential.

Propriétés

IUPAC Name |

O-[(4-methylphenyl)methyl]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7-2-4-8(5-3-7)6-10-9/h2-5H,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWXTMVARHZBPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276914 |

Source

|

| Record name | O-(4-methylbenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83670-44-4 |

Source

|

| Record name | O-(4-methylbenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Nitroimidazo[1,2-a]pyridine](/img/structure/B1296164.png)